molecular formula C23H29ClN4O3 B2581325 N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 903255-46-9

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2581325
CAS RN: 903255-46-9
M. Wt: 444.96
InChI Key: GQHSCVDSTBNXDM-UHFFFAOYSA-N
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Description

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29ClN4O3 and its molecular weight is 444.96. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Related Research Insights:

  • Pharmacological Properties of Phenylpiperazine Derivatives :

    • Studies on phenylpiperazine derivatives, such as HBK-14 and HBK-15, have shown significant pharmacological properties, including antidepressant-like and anxiolytic-like activities in animal models. These compounds exhibit high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors while being full 5-HT1A and 5-HT7 receptor antagonists (Pytka et al., 2015).
  • Herbicide and Environmental Research :

    • Research on the environmental impact of herbicides, such as atrazine and metolachlor, in agricultural settings provides insights into the movement and deposition of these compounds in the environment, which could indirectly relate to the chemical behaviors and environmental considerations for similar compounds (Hatfield et al., 1996).
  • High-Affinity Ligands for 5-HT1A Serotonin Receptors :

    • Arylpiperazine derivatives, when modified with specific substituents, have shown high affinity for 5-HT1A serotonin receptors. This research area explores the structural-activity relationships necessary for developing compounds with targeted pharmacological profiles (Glennon et al., 1988).
  • Synthesis and Characterization of Novel Compounds :

    • The synthesis and pharmacological evaluation of novel compounds, including those designed for studying specific receptor systems in the brain, highlight the ongoing efforts to develop new therapeutic agents with potential applications in treating various disorders (Katoch-Rouse & Horti, 2003).

properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29ClN4O3/c1-16-19(24)5-4-6-20(16)26-23(30)22(29)25-15-21(28-13-11-27(2)12-14-28)17-7-9-18(31-3)10-8-17/h4-10,21H,11-15H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHSCVDSTBNXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-chloro-2-methylphenyl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

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